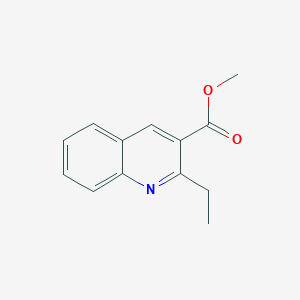

Methyl 2-ethylquinoline-3-carboxylate

Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Chemical and Biological Systems

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of medicinal and materials chemistry. rsc.orgnih.govrsc.org This structural motif is prevalent in a wide array of natural products, most notably alkaloids, and forms the core of numerous synthetic compounds with significant pharmacological properties. rsc.org The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of its chemical and biological properties.

In the realm of medicinal chemistry, quinoline derivatives have demonstrated a remarkable breadth of biological activities. rsc.orgrsc.org This includes applications as anticancer, anti-inflammatory, antibacterial, and antimalarial agents. nih.gov The structural rigidity and electron-rich nature of the quinoline nucleus make it an effective pharmacophore capable of interacting with a diverse range of biological targets. Consequently, it is often referred to as a "privileged scaffold" in drug discovery, signifying its recurring presence in successful therapeutic agents. rsc.org

Beyond its medicinal applications, the quinoline scaffold is integral to the development of functional materials. Its unique photophysical properties have led to its use in the creation of sensors, dyes, and organic light-emitting diodes (OLEDs). The ability of quinoline derivatives to participate in various chemical transformations makes them valuable building blocks in the synthesis of complex molecular architectures and polymers. rsc.org

Overview of Quinoline-3-carboxylates as a Class of Synthetic and Biologically Active Compounds

Within the extensive family of quinoline derivatives, quinoline-3-carboxylates represent a particularly important subclass. These compounds are characterized by a carboxylate group at the 3-position of the quinoline ring system. The presence of this functional group significantly influences the molecule's electronic properties and provides a convenient handle for further synthetic modifications. researchgate.netresearchgate.netnih.gov

Quinoline-3-carboxylate esters are key synthetic intermediates, often prepared through classic condensation reactions such as the Friedländer annulation or the Gould-Jacobs reaction. organic-chemistry.orgresearchgate.netwikipedia.orgablelab.euasianpubs.org The Friedländer synthesis typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. organic-chemistry.orgresearchgate.netwikipedia.orgnih.govsemanticscholar.org The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline-3-carboxylates from the reaction of an aniline (B41778) with an alkoxymethylenemalonate ester, followed by thermal cyclization. wikipedia.orgablelab.euasianpubs.orgdocumentsdelivered.com

From a biological standpoint, quinoline-3-carboxylates have been investigated for a variety of therapeutic applications. Research has highlighted their potential as inhibitors for multidrug resistance proteins and as agents with antiproliferative activity against various cancer cell lines. nih.govnih.govacs.org The specific nature and position of substituents on the quinoline ring, in addition to the carboxylate group, play a crucial role in determining the biological efficacy and target specificity of these compounds. rsc.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-11-10(13(15)16-2)8-9-6-4-5-7-12(9)14-11/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNWWLVLFRNQKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Compound: Methyl 2 Ethylquinoline 3 Carboxylate

Established Classical Syntheses for Quinoline Carboxylates

Classical methods for quinoline synthesis, many of which were discovered in the latter half of the nineteenth century, remain highly relevant for producing substituted quinolines. researchgate.netscispace.com These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives or related precursors. jptcp.com

The Friedländer synthesis, first reported in 1882, is a versatile and widely used method for preparing quinoline derivatives. researchgate.netscispace.comwikipedia.org The reaction is broadly defined as an acid- or base-catalyzed condensation followed by a cyclodehydration between a 2-amino-substituted aromatic aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group. researchgate.netscispace.com It represents one of the most significant strategies for accessing the quinoline scaffold. researchgate.netnih.gov

Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial, rate-limiting aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. wikipedia.orgcdnsciencepub.com The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to yield the final product. wikipedia.orgcdnsciencepub.com The reaction can be promoted by various catalysts, including acids, bases, or simply by heating the reactants. jptcp.comyoutube.com

A notable limitation of the classical Friedländer synthesis is the often-limited commercial availability of the required 2-aminobenzaldehyde (B1207257) precursors. researchgate.netnih.gov To address this, modifications have been developed, such as the in situ reduction of more accessible 2-nitrobenzaldehydes using reagents like iron in acetic acid. researchgate.netnih.gov

The reaction between a 2-aminobenzaldehyde or 2-aminoketone and a β-keto ester is a direct application of the Friedländer synthesis for producing quinoline carboxylates. In this approach, the 2-aminocarbonyl compound provides the benzene (B151609) ring and the nitrogen atom, while the β-keto ester supplies the remaining atoms for the newly formed pyridine (B92270) ring, including the carboxylate functional group.

For the specific synthesis of this compound, the reaction would involve the condensation of a 2-aminobenzaldehyde or a related ketone with methyl 3-oxopentanoate. The reaction is efficient and can be catalyzed by either acids (such as p-toluenesulfonic acid and Lewis acids) or bases. wikipedia.orgnih.gov This methodology allows for the synthesis of a variety of substituted quinoline carboxylates. researchgate.net

| 2-Aminocarbonyl Reactant | β-Keto Ester/Active Methylene (B1212753) Compound | Catalyst/Conditions | Product |

| 2-Aminobenzaldehyde | Methyl 3-oxopentanoate | Acid or Base | This compound |

| 2-Nitrobenzaldehydes | Various β-keto-esters | Fe/AcOH (in situ reduction) | Substituted quinoline-3-carboxylates nih.gov |

| 2-Aminobenzaldehydes | Various Ketones | Bcmim-C1 (Ionic Liquid) | Substituted quinolines researchgate.net |

Modern variations of the Friedländer synthesis employ alternative catalysts to improve reaction conditions and yields. Chlorotrimethylsilane (TMSCl) has been identified as a mild and efficient Lewis acid promoter for the synthesis of substituted quinolines. semanticscholar.org

In a reported modification, TMSCl catalyzes the cyclization addition of enolizable aldehydes to arylimines in dimethyl sulfoxide (B87167) (DMSO) under an air atmosphere. semanticscholar.org This process is noted for being a clean, mild, and environmentally friendly route with high yields and a straightforward workup. semanticscholar.org The reaction typically proceeds by stirring the imine, an enolizable aldehyde, and a catalytic amount of TMSCl (e.g., 10 mol%) in DMSO at elevated temperatures (e.g., 90 °C) for several hours. semanticscholar.org

The Doebner-Miller reaction, also referred to as the Skraup-Doebner-Von Miller synthesis, is an organic reaction that produces quinolines from anilines and α,β-unsaturated carbonyl compounds. jptcp.comwikipedia.org The reaction is generally catalyzed by Brønsted or Lewis acids like tin tetrachloride or p-toluenesulfonic acid. wikipedia.org

The mechanism is understood to begin with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org This is followed by a sequence of steps including fragmentation, recombination to form a conjugated imine, a second nucleophilic addition by another aniline molecule, and finally an electrophilic ring-closing and aromatization to yield the quinoline product. wikipedia.org

This method is a common route to 2- and 4-substituted quinolines. nih.goviipseries.org A key variation, known as the Beyer method, involves the in situ generation of the α,β-unsaturated carbonyl compound from an aldol condensation of two carbonyl compounds. wikipedia.org Another important offshoot is the Doebner reaction, which utilizes an aniline, an aldehyde, and pyruvic acid to specifically synthesize 2-substituted quinoline-4-carboxylic acids. nih.goviipseries.org A further modification that is particularly relevant for producing 2,3-disubstituted quinolines involves condensing an aniline with an aldehyde and then replacing the typical pyruvic acid component with a second molecule of the aldehyde. nih.gov

The Pfitzinger reaction (or Pfitzinger-Borsche reaction) is a classical method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The process involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgjocpr.com

The reaction mechanism initiates with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with the carbonyl compound to form an imine, which exists in equilibrium with its enamine tautomer. wikipedia.org The enamine subsequently undergoes an intramolecular cyclization and dehydration to afford the final quinoline-4-carboxylic acid product. wikipedia.org Although the primary product is a 4-carboxylic acid derivative, the Pfitzinger synthesis is a powerful tool for accessing the quinoline carboxylate core and is considered an extension of the Friedländer synthesis. researchgate.netorganicreactions.org The reaction has been applied to the synthesis of complex analogues, such as the formation of 6,8-dinitro-2-phenylquinoline-3,4-dicarboxylic acid from 5,7-dinitroisatin and ethyl 3-oxo-3-phenylpropanoate. doi.org

| Isatin Derivative | Carbonyl Compound | Base | Product Type |

| Isatin | General Ketone/Aldehyde | Potassium Hydroxide (B78521) | Substituted quinoline-4-carboxylic acid wikipedia.org |

| 5,7-Dinitroisatin | Ethyl 3-oxo-3-phenylpropanoate | Alkali | Dinitro-2-phenylquinoline-dicarboxylic acid doi.org |

| N-Acyl isatins | - | Base | 2-Hydroxy-quinoline-4-carboxylic acids wikipedia.org |

The Conrad-Limpach-Knorr synthesis provides a pathway to hydroxyquinolines (quinolones) through the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org The regiochemical outcome of this reaction is critically dependent on the reaction temperature. wikipedia.orgyoutube.com

Conrad-Limpach Pathway: At lower or moderate temperatures, the reaction proceeds under kinetic control. The aniline nucleophilically attacks the more reactive keto group of the β-ketoester, leading to the formation of a Schiff base intermediate. wikipedia.org Subsequent thermal cyclization, which often requires high temperatures (around 250 °C) in an inert solvent like mineral oil, yields 4-hydroxyquinolines (or their 4-quinolone tautomers). wikipedia.orgnih.gov

Knorr Pathway: At higher temperatures (e.g., 140 °C), the reaction is under thermodynamic control. The aniline attacks the ester carbonyl of the β-ketoester, forming a more stable β-keto anilide intermediate. wikipedia.org Cyclization of this intermediate under acidic conditions leads to the formation of 2-hydroxyquinolines (2-quinolones). wikipedia.org

Niementowski and Camps Quinoline Syntheses

Classical methods for quinoline synthesis, such as the Niementowski and Camps reactions, have been foundational in heterocyclic chemistry.

The Niementowski quinoline synthesis is a reaction that produces γ-hydroxyquinoline derivatives from anthranilic acids and carbonyl compounds. wikipedia.orgdrugfuture.com The reaction typically involves heating the reactants, and while it is a historically significant method, the high temperatures required can limit its applicability. wikipedia.org The mechanism is thought to proceed through the formation of a Schiff base, followed by intramolecular condensation. wikipedia.org

The Camps quinoline synthesis , on the other hand, involves the cyclization of an o-acylaminoacetophenone in the presence of a hydroxide ion to yield two different hydroxyquinolines. wikipedia.orgchem-station.com The ratio of the products formed depends on the specific reaction conditions and the structure of the starting material. wikipedia.org The product is often depicted as a quinoline, but it is believed to exist predominantly in the keto form as a quinolone. wikipedia.org

While these methods are fundamental, their application to the direct synthesis of this compound is not widely reported, and they often require harsh reaction conditions.

Novel and Advanced Synthetic Routes for Quinoline-3-carboxylates

More recent synthetic strategies offer milder reaction conditions, greater functional group tolerance, and improved yields for the synthesis of quinoline-3-carboxylates.

Cyclocondensation Strategies from Isatoic Anhydrides

A valuable modern approach to quinoline synthesis involves the use of isatoic anhydrides as starting materials.

A convenient two-step synthesis for quinoline-3-carboxylate derivatives starts from commercially available 2-aminobenzoic acids, which are first converted to isatoic anhydrides. beilstein-journals.orgnih.govnih.gov These anhydrides then react with the sodium enolate of a beta-keto ester. beilstein-journals.orgnih.govnih.gov For example, the reaction of an isatoic anhydride (B1165640) with the sodium enolate of ethyl acetoacetate (B1235776) in warm N,N-dimethylacetamide (DMA) yields ethyl 4-hydroxy-2-methylquinoline-3-carboxylate. beilstein-journals.orgnih.gov To synthesize the target molecule, this compound, one would analogously use methyl 3-oxopentanoate.

A plausible mechanism for this reaction involves the regioselective attack of the enolate on the more electrophilic carbonyl group of the isatoic anhydride. beilstein-journals.org This is followed by a cascade of reactions including the expulsion of carbon dioxide, enolization, and an intramolecular cyclization, ultimately leading to the quinoline ring system. beilstein-journals.org

| Starting Material 1 | Starting Material 2 | Product |

| Isatoic Anhydride | Sodium enolate of ethyl acetoacetate | Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate |

| Isatoic Anhydride | Sodium enolate of methyl 3-oxopentanoate | Methyl 4-hydroxy-2-ethylquinoline-3-carboxylate |

Transition Metal-Catalyzed Cyclizations and Functionalizations

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds like quinolines, often proceeding under mild conditions with high efficiency.

A novel and efficient method for the synthesis of ethyl quinoline-3-carboxylates involves a Rhodium(II)-catalyzed reaction between indoles and ethyl halodiazoacetates. nih.govbeilstein-journals.orgbeilstein-journals.org This reaction is proposed to proceed through a cyclopropanation of the indole (B1671886) at the 2- and 3-positions, followed by a ring-opening of the resulting cyclopropane (B1198618) and subsequent elimination of a hydrogen halide. nih.govbeilstein-journals.orgbeilstein-journals.org

This method is notable for its mild reaction conditions and good to high yields. nih.govbeilstein-journals.org The reaction has been shown to be effective for indoles with substituents at the 3, 4, 5, and 6 positions. nih.govbeilstein-journals.org However, a substituent at the 7-position leads to a poor reaction, and a substituent at the 2-position is detrimental. nih.govbeilstein-journals.org The presence of an N-H group on the indole appears to be necessary for the desired cyclopropanation-ring expansion to occur. nih.govbeilstein-journals.org

Table 1: Synthesis of Ethyl Quinoline-3-carboxylates from Indole and Ethyl Halodiazoacetates beilstein-journals.org

| Halogen (X) in X-CH(N₂)-COOEt | Yield of Ethyl Quinoline-3-carboxylate |

| Cl | 90% |

| Br | 84% |

| I | 70% |

Copper catalysis offers efficient pathways for the synthesis of quinoline carboxylates through multi-component reactions. An efficient one-pot synthesis of various quinoline carboxylates has been achieved through a Copper(II) triflate (Cu(OTf)₂) catalyzed reaction. rsc.org This process involves a Michael addition, cyclization, and aromatization sequence between 2-aminoaryl carbonyls and alkynyl carboxylates. rsc.org The advantages of this methodology include mild reaction conditions, faster reaction rates, and the use of a non-toxic catalyst. rsc.org

Another copper-catalyzed three-component reaction for the synthesis of 2,4-disubstituted quinolines utilizes an aryl amine, an aldehyde, and a terminal alkyne with a CuCl catalyst. researchgate.net While this provides a different substitution pattern, it highlights the versatility of copper catalysis in quinoline synthesis.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a significant technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jetir.orgnih.gov This approach has been successfully applied to the synthesis of quinoline derivatives, including analogues of this compound.

The use of microwave irradiation in a solvent-free, or "dry media," environment with a heterogeneous catalyst is a notable green chemistry approach. jetir.orgrsc.org For instance, the synthesis of Ethyl-2,4-dimethylquinoline-3-carboxylate, an analogue, was achieved by reacting 2-aminoacetophenone (B1585202) with ethyl acetoacetate using Montmorillonite K-10 clay as a catalyst. The reaction was completed in just 5 minutes under microwave irradiation at a power level of 560 W, demonstrating a dramatic reduction in reaction time from the hours or days required by conventional refluxing conditions. jetir.org Other catalysts, such as the reusable solid acid catalyst Nafion NR50, have also been effectively used in microwave-assisted Friedländer reactions to produce quinolines. mdpi.com

Microwave assistance is not limited to catalyst-based reactions. It has been employed in one-pot, solvent-free syntheses, for example, using stannous chloride (SnCl₂·2H₂O) as a reductant to prepare substituted quinolines from o-nitrobenzaldehyde and enolizable ketones. rsc.org This method is valued for its speed and respectable yields. rsc.org The benefits of microwave-assisted synthesis—including rapid reaction rates, improved yields, and procedural simplicity—make it an attractive and environmentally benign option for constructing the quinoline scaffold.

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Microwave-Assisted | 4 min | 80-95% | YbCl₃ catalyst, 100 °C | nih.gov |

| Conventional Heating (Oil Bath) | 60 min | Lower Yield | YbCl₃ catalyst | nih.gov |

| Microwave-Assisted | 5 min | High Yield | Mont. K-10, Dry Media, 560 W | jetir.org |

| Conventional Refluxing | Several hours | Variable | Standard solvents | jetir.org |

Photochemical Cyclization Methods for Quinoline Esters

Photochemical reactions offer unique pathways for the synthesis of complex heterocyclic systems like quinoline esters, often proceeding under mild conditions. These methods utilize light energy to promote cyclization events that might be difficult to achieve through thermal means.

One prominent strategy involves the photochemical electrophilic cyclization of precursors such as 2-azidobenzyl alcohols with internal alkynes under acidic conditions. nih.gov The reaction proceeds through a light-induced formation of a vinyl cation, which is subsequently attacked by the azide (B81097) group to initiate the cyclization cascade, ultimately forming the quinoline ring. nih.gov Another approach is the visible-light-promoted radical cyclization of aryl amine precursors. For example, the use of N-bromosuccinamide (NBS) as a radical initiator can mediate the formation of 3-substituted quinolines from appropriate propenoate derivatives. nih.gov

Continuous flow photochemical processes have also been developed, allowing for scalable and efficient synthesis. In one such method, 2-aminochalcone precursors are converted into a variety of substituted quinolines via a tandem photoisomerization-cyclization cascade. researchgate.net This technique demonstrates high throughput, capable of generating grams of product per hour. researchgate.net Furthermore, the direct photochemical cyclization of compounds like 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes has been shown to produce 2,3-diphenylquinoline (B3369077) derivatives in good yields, highlighting the versatility of photochemical methods in accessing highly substituted quinoline systems. rsc.org

One-Pot Multicomponent Reaction Sequences

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like quinoline carboxylates in a single procedural step, avoiding the need for isolation of intermediates. This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption.

A notable example is the synthesis of quinoline-2-carboxylates from 2-aminobenzaldehydes and β-nitroacrylates. mdpi.comnih.gov This process involves an initial solvent-free reaction followed by a cyclization step promoted by a solid-supported base in acetonitrile (B52724). mdpi.comnih.gov The Doebner reaction, a classic three-component synthesis, combines anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids. nih.govacs.org This method has been optimized for electron-deficient anilines, which typically give low yields under traditional conditions. acs.org

Metal-free catalytic systems have also been developed for these reactions. For instance, molecular iodine (I₂) can catalyze a three-component tandem reaction of arylamines, ethyl glyoxylate, and α-ketoesters to afford quinoline-2,4-carboxylates in moderate to good yields. rhhz.net This protocol is valued for its mild conditions and excellent functional group tolerance. rhhz.net Similarly, the Povarov reaction represents another three-component pathway where an aniline, an aldehyde, and an alkene react to form a tetrahydroquinoline, which is then oxidized to the corresponding quinoline. acs.org These MCRs provide a powerful and versatile toolkit for the rapid assembly of diverse quinoline carboxylate libraries.

Optimization of Synthetic Reaction Conditions for Quinoline Carboxylates

The yield and purity of quinoline carboxylates are highly dependent on the specific reaction conditions employed. Careful optimization of parameters such as catalyst choice, solvent system, temperature, stoichiometry, and reaction time is crucial for developing efficient and scalable synthetic protocols.

Catalyst Selection and Loading Effects on Yield and Purity

The choice of catalyst is a critical factor in many quinoline syntheses. Both metal-based and metal-free catalysts have been shown to be effective, with the optimal choice depending on the specific reaction mechanism.

In the synthesis of ethyl quinoline-3-carboxylates via a cyclopropanation-ring expansion pathway, rhodium(II) catalysts such as Rh₂(esp)₂ have proven effective at a low loading of 1 mol %. beilstein-journals.org The catalyzed reaction showed a significant improvement in conversion and a reduction in byproducts compared to the non-catalytic thermal reaction. beilstein-journals.org For other transformations, copper catalysts are preferred. For example, in the synthesis of quinoline-2-carboxylate derivatives via sequential intermolecular addition and intramolecular ring closure, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) was found to be the most effective catalyst among several copper sources tested. rsc.org

Lewis acids are also commonly employed. In a three-component Doebner reaction, boron trifluoride etherate (BF₃·THF) was identified as the most suitable acidic catalyst for synthesizing quinoline-4-carboxylic acids, outperforming other acids like p-TsOH and TfOH. nih.govacs.org In the realm of metal-free catalysis, molecular iodine (I₂) used at 5 mol% has been successfully used to promote the one-pot synthesis of quinoline-2,4-carboxylates. rhhz.net Heterogeneous catalysts, such as Montmorillonite K-10 clay, are advantageous for their ease of separation and reusability, particularly in microwave-assisted syntheses. jetir.org

| Reaction Type | Optimal Catalyst | Catalyst Loading | Key Finding | Reference |

|---|---|---|---|---|

| Cyclopropanation-Ring Expansion | Rh₂(esp)₂ | 1 mol % | Catalyst provided greater conversion and fewer byproducts than thermal reaction. | beilstein-journals.org |

| Three-Component Doebner Reaction | BF₃·THF | Not specified | Superior performance compared to other Lewis and Brønsted acids. | nih.govacs.org |

| Three-Component Tandem Reaction | I₂ | 5 mol % | Effective metal-free option with broad functional group tolerance. | rhhz.net |

| Addition/Ring Closure | Cu(OTf)₂ | Not specified | Best result among various copper catalysts, enabling reaction at room temperature. | rsc.org |

| Microwave-Assisted Friedländer | Montmorillonite K-10 | 1g (heterogeneous) | Efficient synthesis in dry media with short reaction time. | jetir.org |

Influence of Solvent Systems and Temperature Control

The solvent system and reaction temperature play a pivotal role in influencing reaction rates, yields, and even the course of the reaction. A systematic screening of solvents is often necessary to identify the optimal medium for a given transformation.

For the BF₃·THF-catalyzed three-component synthesis of quinoline-4-carboxylic acids, acetonitrile (MeCN) was determined to be the solvent of choice after screening against ethanol (B145695), toluene, dichloroethane (DCE), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), all of which gave lower yields. nih.govacs.org The reaction was conducted at a controlled temperature of 65 °C. nih.govacs.org In contrast, a copper-catalyzed synthesis of quinoline-2-carboxylates proceeded most efficiently in dichloromethane (B109758) (DCM), which allowed the reaction to be run at ambient room temperature. rsc.org

Some reactions exhibit high sensitivity to the reaction medium. A one-pot synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate failed to proceed in common solvents like methanol (B129727), THF, or DMF alone. mdpi.com However, the reaction was successfully carried out in methanol with the addition of a base (sodium methanolate) at reflux temperature. mdpi.com Temperature can also be used strategically in a multi-step, one-pot process. The synthesis of certain quinoline-2-carboxylates involves an initial solvent-free step at 70 °C, followed by cooling to 50 °C and the addition of acetonitrile for the subsequent cyclization step. mdpi.comnih.gov

Stoichiometric Considerations and Reaction Time Optimization

Fine-tuning the stoichiometry of reactants and optimizing the reaction duration are essential for maximizing product yield and minimizing the formation of impurities.

In the Rh(II)-catalyzed synthesis of ethyl quinoline-3-carboxylates, a slight excess of the diazoacetate reagent (~1.4 equivalents) relative to the indole (1.0 equivalent) was found to be optimal. beilstein-journals.org The reaction reached completion quickly, typically within 30 minutes after the addition of the reagents was finished. beilstein-journals.org For the three-component Doebner reaction, while a 1:1:1 stoichiometry of aniline, aldehyde, and pyruvic acid can be used, it was discovered that a slight excess of pyruvic acid (1.06 to 1.2 equivalents) could improve yields. nih.gov Furthermore, the method of addition was critical; adding the pyruvic acid dropwise helped to suppress the formation of byproducts. acs.org This reaction required a significantly longer time of 24 hours to achieve the desired outcome. nih.govacs.org

In contrast, microwave-assisted syntheses are characterized by extremely short reaction times. The synthesis of Ethyl-2,4-dimethylquinoline-3-carboxylate from a 1:1 molar ratio of reactants required only 5 minutes of irradiation. jetir.org A one-pot synthesis of quinoline-2-carboxylates from 2-aminobenzaldehydes (1.0 equivalent) and β-nitroacrylates (1.1 equivalents) involved a lengthy two-stage process, with the first stage lasting 18 hours and the second stage an additional 24 hours. nih.gov

Integration of Green Chemistry Principles in Synthetic Methods

The application of green chemistry principles to the synthesis of "this compound" and its analogues is a significant area of research, aiming to develop more environmentally benign and sustainable chemical processes. Traditional methods for quinoline synthesis often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, leading to significant environmental concerns. rsc.org Green chemistry seeks to address these issues by focusing on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, energy efficiency, and the application of catalysis. rsc.org

Several innovative strategies have been employed to align the synthesis of quinoline-3-carboxylates with the principles of green chemistry. These include the use of alternative energy sources like microwave and ultrasound irradiation, the development of solvent-free reaction conditions, and the utilization of reusable and non-toxic catalysts. rsc.orgresearchgate.net These approaches not only reduce the environmental footprint of the synthesis but also often lead to improved reaction efficiency, higher yields, and shorter reaction times. lew.roresearchgate.net

One of the key areas of focus has been the replacement of conventional heating with more energy-efficient methods. Microwave-assisted synthesis, for example, has emerged as a powerful tool in organic chemistry, offering rapid and uniform heating that can significantly accelerate reaction rates and improve product yields. lew.roresearchgate.netnih.gov Similarly, ultrasound-assisted synthesis utilizes acoustic cavitation to enhance mass transfer and reaction rates, often at ambient temperatures, thus reducing energy consumption. ias.ac.innih.govmdpi.comusp.br

The development of novel catalytic systems is another cornerstone of green synthesis for quinoline derivatives. Researchers have explored a range of heterogeneous and recyclable catalysts, such as Brønsted acid functionalized graphitic carbon nitride (g-C3N4) and iron(III) chloride hexahydrate (FeCl3·6H2O), which can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.netnih.govtandfonline.com Furthermore, solvent-free or "neat" reaction conditions, where the reactants themselves act as the solvent, have been successfully applied to the synthesis of quinoline derivatives, completely eliminating the need for potentially harmful organic solvents. researchgate.netnih.gov The use of water as a green solvent has also been explored, offering an environmentally friendly alternative for certain synthetic transformations. tandfonline.com

These green methodologies are often applied to well-established reactions for quinoline synthesis, such as the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.netnih.gov By integrating green chemistry principles, these traditional methods can be transformed into more sustainable and efficient processes for the production of "this compound" and related compounds.

Research Findings and Comparative Analysis

Recent studies have demonstrated the practical advantages of integrating green chemistry principles into the synthesis of quinoline-3-carboxylates and their analogues. These findings often highlight significant improvements in reaction efficiency, yield, and environmental impact compared to conventional methods.

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of quinoline derivatives. For instance, a study comparing conventional heating with microwave-assisted synthesis for novel quinoline derivatives demonstrated a significant rate enhancement. While conventional heating required 9 to 11 hours to achieve yields of 38% to 67%, microwave irradiation at 100 W accomplished the synthesis in just 30 to 40 minutes with improved yields of 57% to 84%. lew.ro Another example is the synthesis of ethyl-quinolon-4-one-3-carboxylates, where microwave-assisted methods proved to be significantly faster and more efficient than classical synthesis which often requires many hours at reflux temperatures in high-boiling-point organic solvents. researchgate.net A specific example of a close analogue, 2-ethyl-3-methylquinolines, was successfully synthesized using an environmentally friendly Nafion NR50 catalyst under microwave irradiation, showcasing good to excellent yields. mdpi.com

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolines

| Method | Reaction Time | Yield (%) | Energy Source | Reference |

|---|---|---|---|---|

| Conventional Heating | 9 - 11 hours | 38 - 67 | Oil Bath | lew.ro |

| Microwave Irradiation | 30 - 40 minutes | 57 - 84 | Microwave (100 W) | lew.ro |

| Conventional Heating | 4 hours | 40 - 80 | Oil Bath | researchgate.net |

| Microwave Irradiation | 15 - 35 minutes | 60 - 100 | Microwave (900 W) | researchgate.net |

| Conventional Method | 3 hours to overnight | Lower Yield | Heating | rsc.org |

| Microwave Irradiation | 3 - 4 minutes | 50 - 80 | Microwave (80 °C) | rsc.org |

Ultrasound-Assisted Synthesis:

Ultrasound has also been effectively utilized to promote the synthesis of quinoline derivatives under milder conditions. An ultrasound-promoted, catalyst-free protocol for the synthesis of chromeno[4,3-b]quinolin-6-ones in ethanol resulted in high yields (94-97%) within a short reaction time of 15 minutes. ias.ac.in This method offers the advantages of mild reaction conditions and operational simplicity. ias.ac.in Another study highlighted the use of basic ionic liquids in aqueous media under ultrasonic irradiation for the synthesis of quinolines, presenting a green procedure with high yields and selectivity, and avoiding the need for transition metal catalysts. nih.gov Research on the synthesis of 4-alkoxy-2-methylquinolines demonstrated that an ultrasound-assisted approach drastically reduced the reaction time to 15 minutes compared to 18 hours required by conventional stirring methods, while achieving comparable or better yields. mdpi.com

Interactive Data Table: Ultrasound-Assisted vs. Conventional Synthesis of Quinolines

| Method | Reaction Time | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Conventional Stirring | 18 hours | 49 - 95 | K2CO3, DMF, 25 °C | mdpi.com |

| Ultrasound-Assisted | 15 minutes | 45 - 84 | K2CO3, DMF | mdpi.com |

| Conventional Methods | Longer reaction times | - | Lewis acid catalysts or high temperatures | ias.ac.in |

| Ultrasound-Assisted | 15 minutes | 94 - 97 | Ethanol, catalyst-free | ias.ac.in |

Green Catalysts and Solvent-Free Conditions:

The development of environmentally friendly and reusable catalysts is a key aspect of green quinoline synthesis. A study on the Friedländer synthesis of quinolines employed a Brønsted acid functionalized g-C3N4 as a metal-free heterogeneous catalyst under solvent-free conditions. This catalyst demonstrated remarkable acceleration in quinoline formation and was recyclable. researchgate.netnih.gov Another approach utilized FeCl3·6H2O as an inexpensive and readily available catalyst in water for the synthesis of quinoline derivatives, achieving high yields in short reaction times. tandfonline.com Furthermore, the synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates was accomplished in a catalyst-free manner using an eco-friendly deep eutectic solvent, highlighting the potential of such green reaction media. researchgate.net Nanocatalysts, such as copper oxide nanoparticles, have also been employed for the synthesis of quinoline-2,3-dicarboxylates, offering high yields and easy catalyst recovery. nih.gov

Interactive Data Table: Green Catalysts in Quinoline Synthesis

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Brønsted acid functionalized g-C3N4 | Solvent-free, 100 °C, 4 hours | Metal-free, recyclable, high surface acidity | researchgate.netnih.gov |

| FeCl3·6H2O | Water, mild conditions | Inexpensive, readily available, environmentally benign | tandfonline.com |

| 1,3-dimethylurea/l-(+)-tartaric acid (DMU/LTA) | Catalyst-free, mild conditions | Eco-friendly, non-toxic, reusable reaction medium | researchgate.net |

| Copper Oxide Nanoparticles | - | High yield, catalyst can be recovered and reused | nih.gov |

These research findings collectively underscore the significant progress made in developing green and sustainable synthetic methodologies for "this compound" and its analogues. The integration of principles such as alternative energy sources, recyclable catalysts, and solvent-free conditions not only mitigates the environmental impact but also frequently enhances the efficiency and practicality of the synthetic processes.

Reaction Mechanisms and Chemical Transformations of Methyl 2 Ethylquinoline 3 Carboxylate Derivatives

Mechanistic Investigations of Quinoline (B57606) Ring Formation

The synthesis of the quinoline core of Methyl 2-ethylquinoline-3-carboxylate is most prominently achieved through cyclocondensation and annulation reactions, with the Friedländer synthesis being a primary and versatile method. wikipedia.orgorganicreactions.orgjk-sci.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. organic-chemistry.org

Proposed Pathways for Cyclocondensation and Annulation Reactions

The Friedländer synthesis for forming a 2,3-disubstituted quinoline like this compound typically involves the reaction of a 2-aminoaryl aldehyde (e.g., 2-aminobenzaldehyde) with a β-ketoester (e.g., methyl 3-oxopentanoate). Two primary mechanistic pathways are generally proposed for this acid- or base-catalyzed reaction. wikipedia.org

Pathway A: Aldol (B89426) Condensation First

Initial Aldol Addition: The reaction initiates with an aldol-type addition of the enolate of the β-ketoester to the carbonyl group of the 2-aminoaryl aldehyde. This step is often the rate-limiting step in the sequence.

Dehydration: The resulting aldol adduct readily undergoes dehydration to form a more stable, conjugated enone intermediate.

Intramolecular Cyclization (Imine Formation): The amino group of the aryl component then attacks the ketone carbonyl of the side chain intramolecularly, forming a cyclic hemiaminal.

Final Dehydration: Subsequent loss of a water molecule from the hemiaminal yields the aromatic quinoline ring.

Pathway B: Schiff Base Formation First

Initial Imine Formation: The reaction can also begin with the condensation between the amino group of the 2-aminoaryl aldehyde and the ketone of the β-ketoester to form a Schiff base (imine) intermediate.

Intramolecular Aldol Reaction: The enolizable α-methylene group of the ketoester side chain then attacks the aldehyde carbonyl carbon in an intramolecular aldol-type reaction.

Dehydration: The resulting cyclic intermediate eliminates a molecule of water to afford the final quinoline product.

The prevailing pathway can be influenced by the specific reactants, catalysts, and reaction conditions employed. wikipedia.orgnih.gov

| Synthesis Method | Reactants | Key Features |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + Compound with α-methylene group (e.g., β-ketoester) | Acid or base-catalyzed; proceeds via aldol or Schiff base intermediates. wikipedia.orgjk-sci.com |

| Pfitzinger Reaction | Isatin (B1672199) + Carbonyl compound | A variation of the Friedländer synthesis, yielding quinoline-4-carboxylic acids. organicreactions.org |

| Doebner-von Miller Reaction | Aniline (B41778) + α,β-Unsaturated carbonyl compound | Acid-catalyzed reaction to form substituted quinolines. |

Role of Reactive Intermediates in Ring Closure and Product Formation

The formation of the quinoline ring is critically dependent on the generation and subsequent cyclization of key reactive intermediates. In the context of the Friedländer synthesis, the crucial intermediates are the aldol adduct and the Schiff base. wikipedia.org

Chemical Reactivity of the Quinoline Carboxylate Moiety

The chemical character of this compound is defined by the interplay of its constituent parts: the quinoline ring, the ethyl group at the 2-position, and the methyl carboxylate group at the 3-position.

Esterification and Hydrolysis Reactions

The methyl ester group at the 3-position is susceptible to standard ester transformations, most notably hydrolysis.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester can be hydrolyzed to the corresponding 2-ethylquinoline-3-carboxylic acid and methanol (B129727). This reaction is reversible, and its completion requires driving the equilibrium, for instance, by removing the alcohol as it is formed. libretexts.orgchemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521), leads to the irreversible hydrolysis of the ester. chemguide.co.uklibretexts.org This reaction, known as saponification, yields the sodium salt of 2-ethylquinoline-3-carboxylic acid and methanol. The free carboxylic acid can then be obtained by acidification of the reaction mixture. This method is often preferred for its irreversibility and ease of product separation. chemguide.co.uk

The reverse reaction, esterification, can be accomplished by reacting 2-ethylquinoline-3-carboxylic acid with methanol under acidic conditions, typically employing a catalyst like sulfuric acid.

Substitution Reactions at Alkyl and Quinoline Ring Positions

The presence of both an alkyl group and a carboxylate group on the quinoline ring imparts a complex reactivity profile to the molecule, allowing for substitutions on both the side chain and the aromatic core.

Reactions at the 2-Ethyl Group: The methylene (B1212753) protons of the ethyl group at the C-2 position are activated due to their benzylic-like position adjacent to the electron-withdrawing quinoline ring. This activation allows the ethyl group to participate in condensation reactions with aldehydes, such as benzaldehyde, in the presence of a catalyst like acetic anhydride (B1165640). nih.gov This reactivity is analogous to that of 2-methylquinoline (B7769805) derivatives, which readily undergo condensation at the methyl group.

Electrophilic Aromatic Substitution: The quinoline ring itself can undergo electrophilic aromatic substitution, such as nitration. The position of substitution is directed by the existing substituents. The ethyl group at C-2 is an activating, ortho, para-directing group, while the methyl carboxylate group at C-3 is a deactivating, meta-directing group. rsc.orgnih.gov In the context of the quinoline ring system, electrophilic attack generally favors the benzene (B151609) portion of the heterocycle. The interplay between the activating 2-ethyl group and the deactivating 3-carboxylate group makes predicting the precise outcome complex, but substitution at the C-5 and C-8 positions is often favored in quinoline systems. For example, the nitration of methyl benzoate, an analogous system with a deactivating ester group on a benzene ring, proceeds to give the meta-substituted product, methyl 3-nitrobenzoate. rsc.orgaiinmr.com

Radical Bromination and Halogenation Reactions

The functionalization of the alkyl substituents on the quinoline core of compounds like this compound is a key strategy for creating more complex derivatives. Radical bromination, particularly at the benzylic position of the 2-ethyl group, is a common and effective method for introducing a reactive handle for further transformations.

One of the most frequently used reagents for this purpose is N-bromosuccinimide (NBS), often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide. The reaction is typically conducted in a nonpolar solvent like carbon tetrachloride (CCl₄) under reflux conditions. mdpi.org The mechanism proceeds via a free radical chain reaction. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the benzylic position of the 2-ethyl group. This position is favored due to the resonance stabilization of the resulting benzylic radical by the quinoline ring system. The benzylic radical then reacts with another molecule of NBS to form the brominated product and a new bromine radical, propagating the chain.

For instance, research on the closely related ethyl 2,4-dimethylquinoline-3-carboxylate demonstrated that radical bromination using NBS could be employed to create bis(bromomethyl) derivatives. researchgate.net However, this reaction can sometimes be challenging, leading to multiple byproducts that are difficult to separate. researchgate.net A modified approach involved the radical bromination of a precursor, ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate, with NBS. This reaction successfully and selectively brominated the 4-methyl group, yielding ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, a versatile intermediate for further synthesis. researchgate.net

Other halogenation methods can also be applied to the quinoline ring itself, though these typically proceed via electrophilic aromatic substitution rather than radical mechanisms. For example, metal-free protocols have been developed for the regioselective C5–H halogenation of 8-substituted quinoline derivatives using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. rsc.org

Table 1: Radical Bromination Conditions for Quinoline Derivatives

| Starting Material | Reagent | Initiator | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 2-Methylquinoline | N-Bromosuccinimide (NBS) | AIBN | CCl₄ | 2-Bromomethylquinoline | mdpi.org |

| Ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate | N-Bromosuccinimide (NBS) | Not specified | Not specified | Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate | researchgate.net |

Nucleophilic Acyl Substitution Mechanisms

The methyl carboxylate group at the 3-position of this compound is a key functional group that readily undergoes nucleophilic acyl substitution. This class of reactions allows for the conversion of the ester into a wide variety of other functional groups, including carboxylic acids, amides, and other esters. khanacademy.orgpressbooks.pub

The general mechanism involves a two-step process: nucleophilic addition followed by elimination. openochem.org

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the ester group. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. openochem.org

Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond, which simultaneously ejects the methoxy (B1213986) group (-OCH₃) as a leaving group. openochem.org

The reactivity of the carbonyl group can be enhanced by acid catalysis. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to attack by weak nucleophiles. openochem.org Conversely, under basic conditions, the nucleophile is often deprotonated (e.g., hydroxide ion from NaOH) to increase its nucleophilicity.

Common transformations involving nucleophilic acyl substitution on quinoline carboxylates include:

Saponification (Hydrolysis): Treatment with a base like sodium hydroxide (NaOH) in an aqueous or alcoholic solution, followed by acidification, hydrolyzes the ester to the corresponding carboxylic acid (2-ethylquinoline-3-carboxylic acid).

Transesterification: Reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for another alkyl or aryl group. The equilibrium can be driven to favor the product by using a large excess of the new alcohol. pressbooks.pub

Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine yields the corresponding amide. These reactions often require heating as amines are less reactive nucleophiles than hydroxide ions.

For example, the hydrolysis of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate to its corresponding carboxylic acid was achieved by refluxing with sodium hydroxide in isopropanol. mdpi.com

Oxidation and Reduction Reactions of Quinoline Carboxylates

The quinoline ring system is relatively resistant to oxidation, but under strong conditions, it can be cleaved. pharmaguideline.com The benzene portion of the ring is more susceptible to oxidation than the pyridine (B92270) portion. Vigorous oxidation of quinoline with reagents like alkaline potassium permanganate (B83412) (KMnO₄) typically cleaves the benzene ring to yield pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. pharmaguideline.comwikipedia.org The presence of the deactivating carboxylate group at the 3-position would likely direct this oxidative cleavage to the benzene ring of a this compound derivative.

Conversely, the quinoline ring can be reduced under various conditions. Catalytic hydrogenation is a common method for reducing the pyridine ring. pharmaguideline.com Using catalysts like platinum, palladium, or nickel in methanol, quinoline can be converted to 1,2,3,4-tetrahydroquinoline. pharmaguideline.com The reaction conditions can be tuned to achieve different levels of reduction. For instance, reduction with lithium in liquid ammonia can produce 1,4-dihydroquinoline. pharmaguideline.com In an acidic medium, it is possible to selectively reduce the benzene ring. pharmaguideline.com

The ester and ethyl groups are generally stable under these conditions, although more forceful reduction, for instance with lithium aluminum hydride (LiAlH₄), would reduce the ester group to a primary alcohol. This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org

Table 2: General Oxidation and Reduction Reactions of the Quinoline Ring

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Oxidation | Alkaline KMnO₄ | Pyridine-2,3-dicarboxylic acid (Quinolinic acid) | pharmaguideline.comwikipedia.org |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pt) | 1,2,3,4-Tetrahydroquinoline | pharmaguideline.com |

Olefination Reactions (e.g., Horner-Wadsworth-Emmons) for Side Chain Elaboration

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for forming alkenes with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for elaborating alkyl side chains on heterocyclic systems like this compound.

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org To apply this to the 2-ethyl group of this compound, the ethyl group must first be converted into a carbonyl group or a halomethyl group. A more direct strategy involves first performing a radical bromination on the methyl group of a precursor to create a reactive bromomethyl handle, as discussed in section 3.2.2.2. researchgate.net

This halomethyl derivative can then be used in a two-step, one-pot sequence involving an Arbuzov reaction followed by an HWE olefination. researchgate.netrsc.org

Arbuzov Reaction: The bromomethylquinoline derivative is reacted with a trialkyl phosphite (B83602) (e.g., triethyl phosphite). The phosphite displaces the bromide to form a phosphonate (B1237965) ester.

Horner-Wadsworth-Emmons Olefination: The resulting phosphonate is deprotonated with a base (e.g., NaH) to form a nucleophilic carbanion. This carbanion then reacts with an aldehyde or ketone. The reaction proceeds through a tetrahedral intermediate and an oxaphosphetane, which collapses to form the desired alkene and a water-soluble phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org

This synthetic approach was successfully utilized to synthesize a series of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives. researchgate.netrsc.org Starting from ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, a one-pot Arbuzov/HWE reaction with various aromatic aldehydes yielded the target compounds in good yields. rsc.org This demonstrates the utility of the HWE reaction for extending the side chains of quinoline carboxylates to create conjugated systems with potential biological activity. researchgate.net

Table 3: Compounds Mentioned in This Article

| Compound Name |

|---|

| This compound |

| N-bromosuccinimide (NBS) |

| Azobisisobutyronitrile (AIBN) |

| Dibenzoyl peroxide |

| Carbon tetrachloride |

| Ethyl 2,4-dimethylquinoline-3-carboxylate |

| Ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate |

| Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate |

| Trihaloisocyanuric acid |

| 2-ethylquinoline-3-carboxylic acid |

| Sodium hydroxide |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate |

| Potassium permanganate |

| Pyridine-2,3-dicarboxylic acid (Quinolinic acid) |

| 1,2,3,4-Tetrahydroquinoline |

| Lithium aluminum hydride |

| 1,4-Dihydroquinoline |

| Triethyl phosphite |

Advanced Spectroscopic Characterization Techniques for Methyl 2 Ethylquinoline 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular skeleton and the relative orientation of different functional groups.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) within a molecule. For "Methyl 2-ethylquinoline-3-carboxylate," the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the ethyl group, the methyl ester group, and the quinoline (B57606) ring system.

The protons of the ethyl group at the 2-position of the quinoline ring would appear as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The protons of the methyl ester group (-OCH₃) would present as a sharp singlet, as they have no adjacent protons to couple with. The aromatic protons on the quinoline ring would resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns being influenced by their position on the heterocyclic and benzene (B151609) rings. The proton at the 4-position is expected to be a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinoline H-4 | 8.5 - 8.7 | Singlet | N/A |

| Quinoline Aromatic Hs | 7.5 - 8.2 | Multiplet | - |

| -OCH₃ (Ester) | 3.9 - 4.1 | Singlet | N/A |

| -CH₂- (Ethyl) | 3.0 - 3.3 | Quartet | ~7.5 |

| -CH₃ (Ethyl) | 1.3 - 1.5 | Triplet | ~7.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in "this compound" would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 165-175 ppm. The sp²-hybridized carbons of the quinoline ring would resonate in the aromatic region, generally between 120 and 150 ppm. The carbon of the methyl ester group (-OCH₃) would be found in the range of 50-60 ppm. The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 168 |

| Quaternary Quinoline Carbons | 145 - 150 |

| Aromatic CH Quinoline Carbons | 125 - 135 |

| C-2 (Quinoline) | 155 - 160 |

| C-3 (Quinoline) | 120 - 125 |

| -OCH₃ (Ester) | 52 - 55 |

| -CH₂- (Ethyl) | 28 - 32 |

| -CH₃ (Ethyl) | 12 - 15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful technique for the characterization of organofluorine compounds. If fluorinated analogues of "this compound" were synthesized, ¹⁹F NMR would be essential for their structural confirmation. The ¹⁹F nucleus has a spin of 1/2 and a high natural abundance, resulting in strong NMR signals.

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atom. The introduction of a fluorine atom onto the quinoline ring would result in characteristic signals in the ¹⁹F NMR spectrum. Furthermore, the coupling of the ¹⁹F nucleus with neighboring ¹H and ¹³C nuclei would provide valuable information for assigning the position of the fluorine substituent. For instance, a fluorine atom at a specific position on the quinoline ring would exhibit distinct coupling patterns with the adjacent aromatic protons, which would be observable in both the ¹H and ¹⁹F NMR spectra. This technique is invaluable for confirming the regioselectivity of fluorination reactions and for the complete structural elucidation of fluorinated derivatives.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between different parts of a molecule. nih.govrsc.orgmagritek.comclockss.orgnih.govresearchgate.netlookchem.commdpi.comuncw.edu An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through the analysis of fragmentation patterns. chempap.orgresearchgate.net

In the mass spectrum of "this compound," the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula by providing a highly accurate mass measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds and for identifying components in a mixture.

For "this compound," GC-MS analysis would provide a chromatogram showing a single peak if the compound is pure, with a retention time characteristic of the molecule under the specific chromatographic conditions. The mass spectrometer would then provide a mass spectrum for this peak. The fragmentation pattern observed in the mass spectrum would be a unique fingerprint for the molecule. Common fragmentation pathways for quinoline derivatives include the loss of the ester group and cleavage of the ethyl side chain. chempap.org Analysis of these fragments provides further confirmation of the compound's structure.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| Fragment | Proposed Structure | Significance |

| [M]⁺ | C₁₃H₁₃NO₂⁺ | Molecular Ion |

| [M - OCH₃]⁺ | C₁₂H₁₀NO⁺ | Loss of the methoxy (B1213986) radical from the ester |

| [M - COOCH₃]⁺ | C₁₁H₁₀N⁺ | Loss of the carbomethoxy group |

| [M - CH₃]⁺ | C₁₂H₁₀NO₂⁺ | Loss of a methyl radical from the ethyl group |

| [M - C₂H₅]⁺ | C₁₁H₈NO₂⁺ | Loss of the ethyl radical |

Note: The relative intensities of these fragments would depend on the ionization energy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS is crucial for confirming its molecular formula, C13H13NO2. By comparing the experimentally measured exact mass with the theoretically calculated mass, chemists can verify the successful synthesis of the target compound with high confidence. The technique is sensitive enough to detect minute mass differences, ensuring an unambiguous formula assignment. This confirmation is a critical step in the characterization of any newly synthesized molecule. nih.gov

| Parameter | Value |

| Molecular Formula | C13H13NO2 |

| Calculated Exact Mass | 215.09463 Da |

| Expected Ion | [M+H]+ |

| Expected Exact Mass of Ion | 216.10244 Da |

This table contains theoretically calculated data for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules without causing significant fragmentation. nih.gov In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions, typically protonated molecules [M+H]+, are ejected into the gas phase for mass analysis. nih.govchemrxiv.org

This method is instrumental in determining the molecular weight of this compound. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [C13H13NO2 + H]+. ESI is often coupled with liquid chromatography (LC-MS), allowing for the separation and analysis of components in a reaction mixture, which is essential for monitoring reaction progress and assessing product purity. mdpi.com

| Ion Species | Description | Expected m/z |

| [M+H]+ | Protonated Molecule | 216.1 |

This table contains theoretically calculated data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. researchgate.net

The IR spectrum of this compound would display a series of characteristic absorption bands that confirm its structure. The most prominent peaks would include a strong absorption from the carbonyl (C=O) group of the ester, vibrations from the C-O bonds of the ester, and absorptions corresponding to the aromatic C=C and C=N bonds within the quinoline ring system. Additionally, C-H stretching vibrations for both the aromatic ring and the aliphatic ethyl and methyl groups would be visible. Carboxylate groups in related compounds typically show strong asymmetric and symmetric stretching peaks. spectroscopyonline.comresearchgate.net

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Quinoline Ring | 3100-3000 |

| C-H Stretch (Aliphatic) | Ethyl and Methyl Groups | 3000-2850 |

| C=O Stretch | Ester Carbonyl | 1730-1715 |

| C=N / C=C Stretch | Quinoline Ring | 1620-1450 |

| C-O Stretch | Ester | 1300-1100 |

This table contains predicted data based on characteristic IR absorption frequencies for the functional groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. For compounds with conjugated systems, such as the quinoline ring in this compound, this technique is particularly informative. The spectrum is expected to show strong absorption bands corresponding to π→π* transitions within the aromatic system.

Furthermore, many quinoline derivatives exhibit fluorescence, making photoluminescence spectroscopy a valuable tool for their characterization. nih.govumaine.edu Upon absorbing UV light, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting light (fluorescence). Photoluminescence studies can provide information about the molecule's excited-state properties and its interaction with the environment. The emission wavelength and quantum yield are sensitive to factors such as solvent polarity and molecular structure. researchgate.net

| Technique | Property Measured | Expected Observation for this compound |

| UV-Vis Spectroscopy | Electronic Absorption (λmax) | Strong absorption bands in the UV region due to π→π* transitions of the conjugated quinoline system. |

| Photoluminescence | Fluorescence Emission | Potential emission in the visible spectrum upon excitation with UV light. |

X-ray Diffraction Techniques for Crystalline Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in its crystalline form. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. mdpi.com

While specific crystal structure data for this compound is not available, analysis of closely related compounds like Ethyl 2-chloro-6-methylquinoline-3-carboxylate provides valuable insights. nih.gov For such molecules, X-ray diffraction reveals that the quinoline ring system is typically planar. A key structural parameter is the dihedral angle between the plane of the quinoline ring and the plane of the ester group. nih.govresearchgate.net The analysis also details how molecules pack in the crystal lattice, identifying intermolecular interactions such as π-π stacking between aromatic rings, which stabilize the crystal structure. nih.govresearchgate.net

| Parameter | Information Provided | Illustrative Data from an Analogous Compound (Ethyl 2-chloro-6-methylquinoline-3-carboxylate) nih.gov |

| Crystal System | Unit cell geometry | Triclinic |

| Space Group | Symmetry of the crystal | P-1 |

| Unit Cell Dimensions | Size and shape of the unit cell | a = 6.0391 Å, b = 7.2986 Å, c = 13.4323 Å, α = 98.238°, β = 90.123°, γ = 96.429° |

| Dihedral Angle | Orientation of substituents | The dihedral angle between the quinoline ring system and the ester group is 54.97°. |

| Intermolecular Forces | Crystal packing stabilization | Molecules interact via aromatic π–π stacking with centroid–centroid separations from 3.6774 Å. |

This table presents illustrative data from a related compound to demonstrate the type of information obtained from X-ray diffraction analysis.

Computational Chemistry and Molecular Modeling Studies of Methyl 2 Ethylquinoline 3 Carboxylate

Quantum Chemical Calculations for Electronic and Structural Properties

Detailed quantum chemical calculations for Methyl 2-ethylquinoline-3-carboxylate are not available in the reviewed scientific literature. Therefore, specific data for the following subsections cannot be presented.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No published studies were found that performed DFT calculations to determine the optimized geometry and electronic structure of this compound.

Natural Bond Orbital (NBO) Analysis

There are no available NBO analysis results for this compound to discuss hyperconjugative interactions and charge delocalization.

Frontier Molecular Orbital Analysis (FMOA)

Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO gap for this compound, have not been reported in computational studies.

Molecular Electrostatic Potential Surface (MEPS) Analysis

A MEPS analysis to identify the electrophilic and nucleophilic sites of this compound has not been documented.

Natural Population Analysis (NPA)

Data from NPA calculations, which would provide insights into the atomic charges of this compound, is not available.

Prediction of Spectroscopic Parameters and Vibrational Properties

While experimental IR data exists mdpi.com, theoretical calculations to predict and assign the vibrational frequencies of this compound have not been published.

Molecular Dynamics Simulations and Statistical Mechanics in Quinoline (B57606) Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of quinoline systems, MD simulations provide detailed insights into the conformational dynamics, solvent effects, and interaction energies that govern the behavior of these molecules. nih.govacs.org These simulations allow researchers to model complex biological and chemical systems at an atomic level, offering a dynamic perspective that complements static experimental methods. mdpi.com

Classical MD simulations are frequently employed to investigate the phase behavior of systems containing quinolines. For instance, simulations have been used to understand the liquid-liquid equilibrium in ternary systems, such as those involving a deep eutectic solvent (DES), quinoline, and heptane, which is relevant for extraction processes in fuel oils. nih.govacs.org In such studies, force fields like CHARMM36 are used to define the potential energy of the system, and simulations are often run in a periodic water box under controlled temperature and pressure (NPT ensemble) to mimic physiological or experimental conditions. mdpi.com

Key analyses performed on MD trajectories of quinoline systems include:

Interaction Energies: Calculating the energies between different species (e.g., quinoline and solvent molecules) helps to identify favorable interactions. nih.govacs.org

Structural Properties: Radial distribution functions (RDFs) are computed to understand the local structure and arrangement of molecules around a central quinoline molecule. nih.govacs.org

Hydrogen Bonding: The average number of hydrogen bonds is analyzed to quantify this critical type of interaction, which often plays a key role in molecular recognition and binding. nih.govacs.org

Spatial Distribution Functions (SDFs): These functions reveal how molecules are distributed in 3D space around a solute, showing, for example, that solvent molecules may distribute evenly around active sites of a quinoline molecule. nih.govacs.org

Root-Mean-Square Deviation (RMSD): This parameter is monitored over the simulation time to assess the stability of the system, such as a protein-ligand complex. A stable RMSD suggests that the system has reached equilibrium. mdpi.com

These computational techniques are crucial for understanding how quinoline derivatives behave in different environments and for predicting their interactions, which is a foundational step for further molecular modeling studies. mdpi.comnih.gov

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand at the active site of a biological target. semanticscholar.org For quinoline derivatives, which exhibit a wide range of pharmacological activities, molecular docking has been extensively used to identify potential protein targets and elucidate interaction mechanisms. semanticscholar.orgmdpi.com

Docking studies on quinoline derivatives have explored their potential as inhibitors for various enzymes implicated in diseases like cancer. Targets include protein kinases such as serine/threonine protein kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2), as well as other enzymes like topoisomerase 1. nih.govsemanticscholar.orgmdpi.com The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to rank the different binding poses based on their predicted binding affinity. researchgate.net

The insights gained from these studies are valuable for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors. For example, docking can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for the ligand's activity. nih.gov Subsequent molecular dynamics simulations are often performed on the best-docked poses to validate the stability of the predicted protein-ligand complex over time. mdpi.com

Below is a table summarizing findings from molecular docking studies on various quinoline derivatives, highlighting the protein targets and key interaction findings.

| Quinoline Derivative Class | Protein Target | Key Findings from Docking Studies |

| Quinoline-3-carboxamide (B1254982) Derivatives | ATM Kinase and related kinases (ATR, DNA-PKcs, mTOR, PI3Kγ) | Revealed selectivity of inhibitors towards ATM kinase, providing insights into protein-ligand stability. mdpi.com |

| Substituted Quinoline Derivatives | Epidermal Growth Factor Receptor (EGFR) | Identified strong interactions with key amino acids in the EGFR active site, correlating with potent inhibitory activity. nih.gov |

| Quinoline-Chalcone Hybrids | Topoisomerase 1 (Topo 1) | Showed significant inhibitory activity, with docking studies elucidating the recognition profile at the enzyme's binding site. semanticscholar.org |

| 2,4-disubstituted quinoline-3-carboxylic acids | DNA dodecanucleotide | Predicted binding to the A/T minor groove region of a B-DNA duplex through major and minor hydrogen bonds. researchgate.net |

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the knowledge of the three-dimensional structure of the biological target, typically a protein or nucleic acid. semanticscholar.org The fundamental principle of SBDD is to design molecules that can bind to the target with high affinity and selectivity, thereby modulating its biological function. This process often involves an iterative cycle of designing, synthesizing, and testing compounds, with computational methods playing a critical role in the design phase.